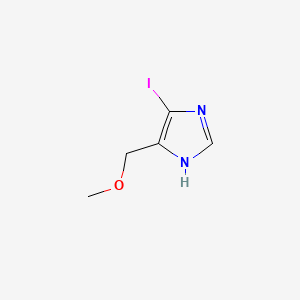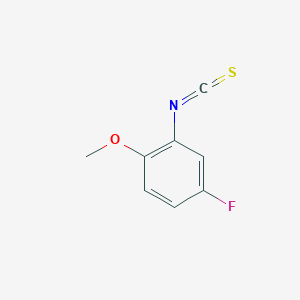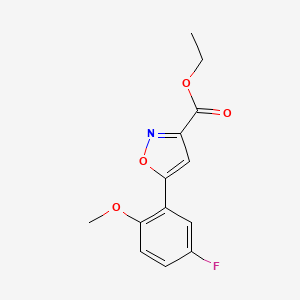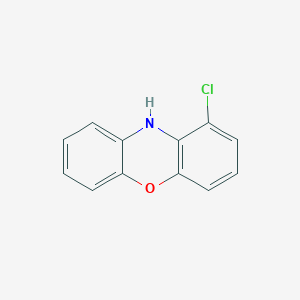
1-chloro-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-10H-phenoxazine is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines, including this compound, exhibit various biological properties such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic activities .
Métodos De Preparación
The synthesis of 1-chloro-10H-phenoxazine typically involves the condensation of 2-aminophenol with chlorinated quinones or other chlorinated aromatic compounds. One common method is the Mizoroki-Heck arylation, where 7-chloro-5,8-quinolinequinone reacts with 2-aminophenol in the presence of sodium acetate . Industrial production methods often involve high-temperature reactions with polar protic solvents to achieve the desired product .
Análisis De Reacciones Químicas
1-Chloro-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the phenoxazine ring. Common reagents used in these reactions include sodium acetate, iodine, and diphenyl ether Major products formed from these reactions include aza-fused phenoxazine molecules and other substituted phenoxazines.
Aplicaciones Científicas De Investigación
1-Chloro-10H-phenoxazine has numerous applications in scientific research:
Chemistry: Used as a photoredox catalyst and in dye-sensitized solar cells.
Biology: Exhibits antioxidant, antidiabetic, antimalarial, and anti-inflammatory properties.
Medicine: Acts as an antibiotic and anticancer agent, with applications in chemotherapy.
Industry: Utilized in the production of organic light-emitting diodes and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1-chloro-10H-phenoxazine involves its interaction with various molecular targets and pathways. It acts as a multidrug resistance modulator in cancerous cells and exhibits antimalarial activity against Plasmodium falciparum . Further research is needed to fully elucidate its mechanism of action, especially in the context of its biological activities .
Comparación Con Compuestos Similares
1-Chloro-10H-phenoxazine is closely related to other phenoxazine derivatives and phenothiazines. Phenothiazines, such as perphenazine, share similar structural features but differ in their pharmacological properties . Phenazines, another related class of compounds, exhibit a wide range of biological activities, including antimicrobial and antitumor properties . The uniqueness of this compound lies in its specific applications in material science and its diverse biological activities .
Similar Compounds
- Phenothiazine
- Phenazine
- Actinomycin D (contains a phenoxazine moiety)
Propiedades
Fórmula molecular |
C12H8ClNO |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
1-chloro-10H-phenoxazine |
InChI |
InChI=1S/C12H8ClNO/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H |
Clave InChI |
ZFNHVQFLFYDPCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(O2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
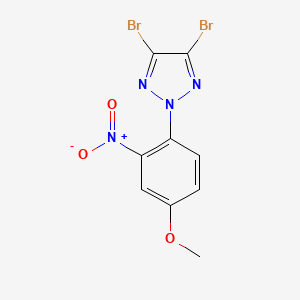
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
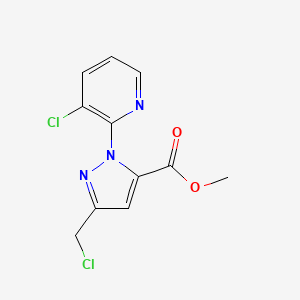
![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
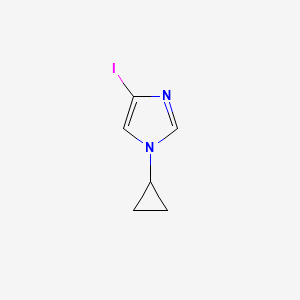
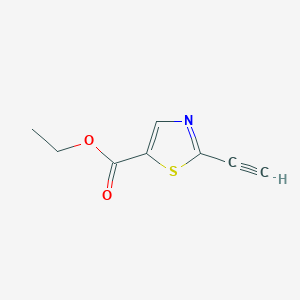
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
